REACTION_CXSMILES
|
ICC.ClCC1CC1.[CH3:9][N:10]1[CH:19]=[C:18](B2OC(C)(C)C(C)(C)O2)[C:17]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:11]1=[O:29].[Br:30][C:31]1[CH:36]=[C:35]([S:37]([CH3:40])(=[O:39])=[O:38])[CH:34]=[CH:33][C:32]=1[O:41][CH2:42][CH3:43]>>[Br:30][C:31]1[CH:36]=[C:35]([S:37]([CH3:40])(=[O:39])=[O:38])[CH:34]=[CH:33][C:32]=1[O:41][CH2:42][CH3:43].[CH2:42]([O:41][C:32]1[CH:33]=[CH:34][C:35]([S:37]([CH3:40])(=[O:38])=[O:39])=[CH:36][C:31]=1[C:18]1[C:17]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:11](=[O:29])[N:10]([CH3:9])[CH:19]=1)[CH3:43]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1CC1
|
Name
|
title compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C=2CCCCC2C(=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)S(=O)(=O)C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)S(=O)(=O)C)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C(C=C1)S(=O)(=O)C)C1=CN(C(C=2CCCCC12)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |